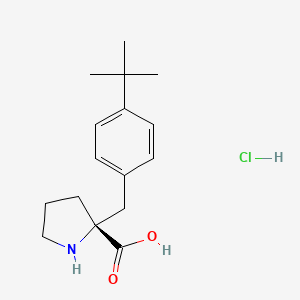

(R)-α-(4-叔丁基苄基)-脯氨酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“®-alpha-(4-tert-butyl-benzyl)-proline-HCl” is a specific form of a compound that includes a proline structure, a benzyl group, and a tert-butyl group . It’s likely used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Synthesis Analysis

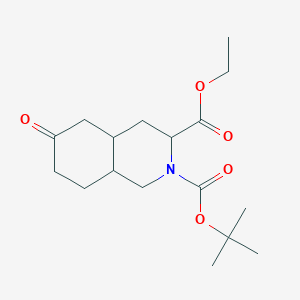

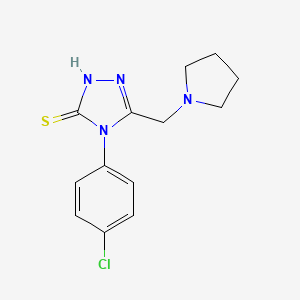

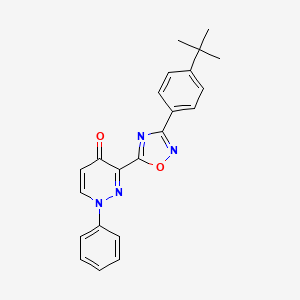

The synthesis of similar compounds often involves reactions with tert-butyl alcohol and hydrogen chloride . A method for synthesizing 4-tert-butyl benzyl chloride involves reacting tertiary butyl, formaldehyde, hydrochloric acid, and formic acid . Another method involves the cyclization leading to the formation of 6-chloro-3-(4-tert-butyl-benzyl)[1,2,4]triazolo[3,4-a]phthalazine, which is then derivatized by Suzuki cross-coupling reaction with various p-substituted phenylboronic acids .Molecular Structure Analysis

The molecular structure of similar compounds, such as 4-tert-butylbenzyl alcohol, includes a benzyl group attached to a tert-butyl group . The exact structure of “®-alpha-(4-tert-butyl-benzyl)-proline-HCl” would depend on the specific arrangement and orientation of these groups around the proline structure.Chemical Reactions Analysis

The chemical reactions involving similar compounds often include reactions with nitriles to produce N-tert-butyl amides . Other reactions could involve the hydrolysis of tert-butyl chloride to tert-butyl alcohol .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as 4-tert-butylbenzyl alcohol, include a molecular weight of 164.248 g/mol, solubility in alcohol, and insolubility in water . The exact properties of “®-alpha-(4-tert-butyl-benzyl)-proline-HCl” would depend on its specific structure.科学研究应用

抗氧化性能和机制

合成酚类抗氧化剂的研究,包括叔丁基基团的化合物,概述了它们在工业和商业产品中广泛用于防止氧化损伤和延长保质期。这些抗氧化剂在结构方面与查询化合物中的叔丁基基团相似,已在各种环境基质和人体样本中检测到,表明它们的普遍性和人类接触的可能性。毒性研究表明潜在的肝毒性和内分泌干扰作用,强调了了解此类化合物的环境行为和对人类健康影响的重要性 (Liu & Mabury, 2020)。

在色谱中的应用

亲水相互作用色谱 (HILIC) 技术利用极性固定相分离肽、蛋白质和其他极性化合物。对 HILIC 的综述讨论了各种固定相,包括化学键合在硅胶载体上的那些,由于其极性特征,它们可能与诸如“(R)-α-(4-叔丁基苄基)-脯氨酸-HCl”的化合物的分离或分析有关。这种方法增强质谱中电离的能力使其特别适用于分析此类化合物 (Jandera, 2011)。

有机酸在工业应用中的使用

对有机酸(包括甲酸、乙酸、柠檬酸和乳酸)在石油和天然气作业中的使用的全面综述概述了它们相对于传统盐酸的优势,因为它们具有较低的腐蚀速率和减少的环境影响。这篇综述可以告知“(R)-α-(4-叔丁基苄基)-脯氨酸-HCl”在类似环境中的潜在应用,特别是如果该化合物表现出有利于此类工业过程的相关酸性或催化特性 (Alhamad et al., 2020)。

安全和危害

未来方向

The future directions for research on this compound could involve further exploration of its potential uses in pharmaceuticals and other industries. For example, N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)benzamides have been synthesized and evaluated for their in-vitro cytotoxicity against human cancer cell lines . Another study isolated and characterized silver clusters protected by 4-(tert-butyl)benzyl mercaptan, suggesting potential applications in nanotechnology .

属性

IUPAC Name |

(2R)-2-[(4-tert-butylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2.ClH/c1-15(2,3)13-7-5-12(6-8-13)11-16(14(18)19)9-4-10-17-16;/h5-8,17H,4,9-11H2,1-3H3,(H,18,19);1H/t16-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INJCKVFEISNXDR-PKLMIRHRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CC2(CCCN2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)C[C@]2(CCCN2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-alpha-(4-tert-butyl-benzyl)-proline-HCl | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-3-(methylthio)benzamide](/img/structure/B2796414.png)

![3-((4-phenethyl-5-((pyridin-2-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2796415.png)

![N-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2796416.png)

![3-(2-Fluorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide](/img/structure/B2796418.png)

![8-[2-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-3,4-dihydro-2H-1-benzoxepin-5-one](/img/structure/B2796420.png)

![N-[cyano(thiophen-3-yl)methyl]-3-ethoxybenzamide](/img/structure/B2796421.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-phenyltriazole-4-carboxamide;hydrochloride](/img/structure/B2796422.png)

![N-(2,6-dichlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2796430.png)